molecular formula C16H34O4P- B8793569 Bis-(2-ethylhexyl) phosphate

Bis-(2-ethylhexyl) phosphate

Cat. No. B8793569
M. Wt: 321.41 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906631B2

Procedure details

To a four neck flask of 200 ml are added 19.94 g (60 mmol) of di(2-ethylhexyl) phosphate [Starting Material A] and 40.0 g of hexane at 20° C., which are gradually heated to 50° C. and thereafter 3.46 g (60 mmol) of a 29.6% aqueous solution of ammonia is added dropwise to obtain a solution of ammonium di(2-ethylhexyl) phosphate. Then, 11.8 g (20 mmol) of a 55.04% aqueous solution of lanthanum nitrate is added to this solution at a dropping rate of 1 ml/min and further the reaction is continued at the same temperature for 60 minutes. The reaction solution is left at rest to remove the separated water layer and the resulting organic phase is washed with 25 ml of water three times, and then a reflux dehydrator is mounted onto the vessel to remove water and the solvent in the reaction solution through azeotropy, and subsequently the same procedure as in [Example 1] is conducted to obtain 55.2 g of a solution of lanthanum di(2-ethylhexyl) phosphate in cyclohexane having a concentration of about 40%. The analytical results are shown in Table 1.
Quantity
19.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:21])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:2].[NH3:22]>CCCCCC>[P:1]([O-:21])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])=[O:2].[NH4+:22] |f:3.4|

Inputs

Step One
Name
Quantity
19.94 g
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
Name
Quantity
40 g
Type
solvent
Smiles
CCCCCC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.